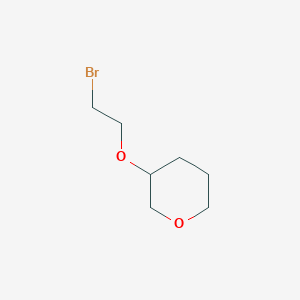

3-(2-bromoethoxy)tetrahydro-2H-Pyran

CAS No.:

Cat. No.: VC16785636

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13BrO2 |

|---|---|

| Molecular Weight | 209.08 g/mol |

| IUPAC Name | 3-(2-bromoethoxy)oxane |

| Standard InChI | InChI=1S/C7H13BrO2/c8-3-5-10-7-2-1-4-9-6-7/h7H,1-6H2 |

| Standard InChI Key | CHNDBVHKKLUBCO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(COC1)OCCBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

2-(2-Bromoethoxy)tetrahydro-2H-pyran (C₇H₁₃BrO₂) features a six-membered tetrahydropyran ring with a 2-bromoethoxy substituent at the 2-position . The THP group provides steric protection for the ether oxygen, while the bromine atom serves as a reactive site for further modifications. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 209.08 g/mol | PubChem |

| Boiling Point | 75°C at 20 mmHg | PubChem |

| Density | 1.38 g/mL at 25°C | PubChem |

| Appearance | Colorless to pale yellow | EPA DSSTox |

The compound’s hygroscopic nature necessitates stabilization with potassium carbonate (K₂CO₃) during storage .

Spectroscopic Identification

¹H NMR Analysis:

-

THP ring protons resonate at δ 1.4–1.8 ppm (axial/equatorial CH₂ groups).

-

Bromoethoxy chain protons appear at δ 3.4–3.8 ppm (OCH₂CH₂Br).

¹³C NMR:

-

Ether carbons (C-O) show peaks at δ 60–70 ppm.

-

The BrCH₂ carbon is observed at δ 30–35 ppm.

IR Spectroscopy:

-

Strong C-O-C stretches at ~1120 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹ confirm functional groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard protocol involves acid-catalyzed etherification between 2-bromoethanol and 3,4-dihydro-2H-pyran:

-

Reaction Conditions:

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS).

-

Solvent: Anhydrous dichloromethane.

-

Temperature: 0–25°C to prevent dihydropyran polymerization.

-

-

Yield Optimization:

-

Stoichiometric control and inert atmospheres achieve >90% yield.

-

Quenching with NaHCO₃ neutralizes residual acid.

-

Industrial Manufacturing

Large-scale production replicates laboratory methods but incorporates:

-

Continuous flow reactors for enhanced temperature control.

-

In-line purification systems to remove byproducts.

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The bromine atom undergoes SN2 reactions with amines, thiols, and alcohols, yielding substituted THP derivatives:

| Nucleophile | Product Application | Example |

|---|---|---|

| Amines | Drug candidates | HDAC inhibitors |

| Thiols | Polymer functionalization | Conductive polymers |

| Alcohols | Protecting group strategies | Carbohydrate chemistry |

Oxidation Pathways

Controlled oxidation with potassium permanganate produces ketones or carboxylic acids, expanding utility in materials science.

Role in Drug Development

Histone Deacetylase (HDAC) Inhibitors

Derivatives of 2-(2-bromoethoxy)tetrahydro-2H-pyran exhibit nanomolar inhibitory activity against HDAC enzymes, which regulate gene expression in cancers. For instance:

-

Compound A: IC₅₀ = 12 nM against HDAC1.

-

Compound B: 94% tumor growth inhibition in murine models.

Cardiolipin Analogs

Mitochondria-targeted cardiolipin analogs synthesized from this compound enhance cellular energy metabolism and reduce oxidative stress.

Comparative Analysis with Structural Analogs

Reactivity Trends

-

Shorter Chains (C2): Faster SN2 kinetics due to reduced steric hindrance.

-

Longer Chains (C8–C12): Higher thermal stability (>150°C) but slower reactions.

Emerging Applications

Alkyne-functionalized analogs (e.g., 2-[(9-Decynyl)oxy]-THP) enable bioorthogonal labeling in live-cell imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume